molecular formula C10H15N3O3 B12928309 5-methoxy-2-methyl-4-morpholinopyridazin-3(2H)-one CAS No. 55153-47-4

5-methoxy-2-methyl-4-morpholinopyridazin-3(2H)-one

Cat. No.: B12928309
CAS No.: 55153-47-4
M. Wt: 225.24 g/mol
InChI Key: QDFRESYLLURJTC-UHFFFAOYSA-N
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Description

5-methoxy-2-methyl-4-morpholinopyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with methoxy, methyl, and morpholino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-methyl-4-morpholinopyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Introduction of Substituents: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions. For example, methoxylation can be achieved using methanol and an acid catalyst, while methylation can be done using methyl iodide and a base.

    Morpholino Group Addition: The morpholino group can be introduced through nucleophilic substitution reactions, where a halogenated pyridazine intermediate reacts with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The methoxy and morpholino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) for deprotonation and alkyl halides for alkylation are commonly used.

Major Products

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include dihydropyridazine derivatives.

    Substitution: Products vary depending on the substituents introduced, such as alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 5-methoxy-2-methyl-4-morpholinopyridazin-3(2H)-one can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of novel compounds.

Biology

This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to its heterocyclic structure. Researchers can explore its potential as a lead compound in drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the morpholino group suggests potential interactions with biological targets, making it a candidate for drug development.

Industry

In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable heterocyclic structure.

Mechanism of Action

The mechanism of action of 5-methoxy-2-methyl-4-morpholinopyridazin-3(2H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The morpholino group can enhance its solubility and facilitate interactions with biological molecules, while the methoxy and methyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-morpholinopyridazin-3(2H)-one: Lacks the methoxy group, which may affect its solubility and reactivity.

    5-methoxy-2-methylpyridazin-3(2H)-one: Lacks the morpholino group, potentially reducing its biological activity.

    4-morpholinopyridazin-3(2H)-one: Lacks both the methoxy and methyl groups, which can significantly alter its chemical and biological properties.

Uniqueness

5-methoxy-2-methyl-4-morpholinopyridazin-3(2H)-one is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the morpholino group enhances its solubility and potential interactions with biological targets, while the methoxy and methyl groups can influence its overall stability and reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

55153-47-4

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

5-methoxy-2-methyl-4-morpholin-4-ylpyridazin-3-one

InChI

InChI=1S/C10H15N3O3/c1-12-10(14)9(8(15-2)7-11-12)13-3-5-16-6-4-13/h7H,3-6H2,1-2H3

InChI Key

QDFRESYLLURJTC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C(C=N1)OC)N2CCOCC2

Origin of Product

United States

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